molecular formula C16H20N4O4S B3960837 N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

Cat. No.: B3960837
M. Wt: 364.4 g/mol
InChI Key: PWKBJOHLZMBOSG-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a tetrahydrofuran-2-ylcarbonyl group

Properties

IUPAC Name

N-(4-nitrophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c21-15(14-2-1-11-24-14)18-7-9-19(10-8-18)16(25)17-12-3-5-13(6-4-12)20(22)23/h3-6,14H,1-2,7-11H2,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKBJOHLZMBOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a suitable diamine and dihaloalkane to form the piperazine ring.

    Introduction of the Tetrahydrofuran-2-ylcarbonyl Group: This can be achieved through acylation reactions using tetrahydrofuran-2-carbonyl chloride.

    Thioamide Formation: The final step involves the conversion of the amide to a thioamide using reagents like Lawesson’s reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

    Hydrolysis: The thioamide group can be hydrolyzed to form the corresponding amide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

    Hydrolysis: Acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

    Hydrolysis: Amides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, altering their activity. The nitrophenyl group could be involved in electron transfer processes, while the piperazine ring might interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)piperazine-1-carbothioamide: Lacks the tetrahydrofuran-2-ylcarbonyl group.

    4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide: Lacks the nitrophenyl group.

    N-(4-aminophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide: Has an amino group instead of a nitro group.

Uniqueness

The presence of both the nitrophenyl and tetrahydrofuran-2-ylcarbonyl groups in N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide makes it unique, potentially offering a combination of electronic and steric properties that can be exploited in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide
Reactant of Route 2
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N-(4-nitrophenyl)-4-(tetrahydrofuran-2-ylcarbonyl)piperazine-1-carbothioamide

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